Terameprocol

Übersicht

Beschreibung

Terameprocol, also known as tetra-O-methyl nordihydroguaiaretic acid, is a synthetic derivative of nordihydroguaiaretic acid. It is a small molecule that has garnered significant interest due to its potential therapeutic applications, particularly in oncology. This compound functions as a global transcription inhibitor, affecting various cellular processes such as cell division, apoptosis, and drug resistance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Terameprocol is synthesized through the methylation of nordihydroguaiaretic acid. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the methylation process, and the product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Effects on Prostaglandin Production

Terameprocol's mechanism involves inhibiting prostaglandin production by acting on elements of the prostaglandin biosynthetic pathway .

Modulation of Cytokine and Chemokine Production

This compound influences the production of several key inflammatory cytokines and chemokines . The extent of suppression varies among different cytokines:

-

Significant Suppression Cytokines such as RANTES (29%), G-CSF (36%), TNF-α (43%), and MCP-1 (58%) show substantial suppression .

-

Slight Suppression IL-6 (11%) and MIP-1α (8%) experience only slight suppression .

-

Complete Blockage The production of GM-CSF is completely blocked by this compound .

-

Increased Secretion Secretion of M-CSF is slightly increased (7%), while IL-12p40p70 secretion is substantially increased (141%) .

-

Inhibition of TIMP-1 and sTNF R2 this compound also inhibits the production of TIMP-1 (36%) and soluble TNF receptor 2 (sTNF R2) (30%) .

Impact on Cancer Cells

This compound has demonstrated the ability to down-regulate survivin and enhance radiosensitivity in non-small cell lung carcinoma cell lines .

-

Down-regulation of Survivin this compound decreases survivin transcription and protein expression in HCC2429 and H460 lung cancer cells . Survivin transcription is significantly down-regulated after 24 and 48 hours of treatment with 10µM this compound .

-

Enhancement of Radiosensitivity this compound enhances the sensitivity of non-small cell lung carcinoma cell lines to radiation therapy . In vitro clonogenic assays show a significant decrease in cell survival in HCC2429 and H460 cells, with dose enhancement ratios (DERs) of 1.26 (p = 0.019) and 1.18 (p = 0.001), respectively .

-

VEGF Reduction this compound inhibits the production of Vascular Endothelial Growth Factor (VEGF) . Six out of sixteen patients showed a greater than 10-fold reduction (range 10.0 - 66.7) in serum VEGF levels after one cycle of this compound .

Effects on Sp1-mediated Transcription

This compound down-regulates the Sp1-mediated transcription of survivin and Cdk1, which is important for cell cycle progression . The anticancer activity of this compound stems from its ability to inhibit Sp1-mediated Cdk1 (Cdc2) expression, another protein frequently upregulated in human cancer that is involved in the phosphorylation of several proteins involved in the G2/M transition .

Wissenschaftliche Forschungsanwendungen

Chemie: Terameprocol wird als Modellverbindung verwendet, um die Auswirkungen der Methylierung auf die biologische Aktivität von Lignanen zu untersuchen.

Biologie: Es wird verwendet, um die Rolle von Transkriptionsinhibitoren in zellulären Prozessen wie Apoptose und Zellzyklusregulation zu untersuchen.

Medizin: this compound hat sich als vielversprechend als Antikrebsmittel erwiesen, insbesondere bei der Behandlung von hochgradigen Gliomen und nicht-kleinzelligem Lungenkrebs.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Transkription spezifischer Gene hemmt, die am Zellüberleben und der Zellproliferation beteiligt sind. Es reguliert die Sp1-vermittelte Transkription von Survivin und Cyclin-abhängiger Kinase 1 herunter, die entscheidend für den Zellzyklusfortschritt und die Apoptose sind . Durch die Hemmung dieser Signalwege induziert this compound die Apoptose und erhöht die Empfindlichkeit von Krebszellen gegenüber Strahlentherapie .

Wirkmechanismus

Terameprocol exerts its effects by inhibiting the transcription of specific genes involved in cell survival and proliferation. It down-regulates the Sp1-mediated transcription of survivin and cyclin-dependent kinase 1, which are crucial for cell cycle progression and apoptosis . By inhibiting these pathways, this compound induces apoptosis and enhances the sensitivity of cancer cells to radiation therapy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nordihydroguajaretsäure: Die Stammverbindung von Terameprocol, bekannt für ihre antioxidativen und entzündungshemmenden Eigenschaften.

Tetra-O-methyl-Nordihydroguajaretsäure: Ein weiteres methyliertes Derivat mit ähnlichen biologischen Aktivitäten.

Einzigartigkeit

This compound ist einzigartig aufgrund seiner potenten Transkriptionsinhibitor-Aktivität und seiner Fähigkeit, die Empfindlichkeit von Krebszellen gegenüber Strahlentherapie zu erhöhen. Im Gegensatz zu seiner Stammverbindung, Nordihydroguajaretsäure, hat this compound nachweislich signifikante Antikrebsaktivitäten, was es zu einem vielversprechenden Kandidaten für weitere klinische Entwicklung macht .

Biologische Aktivität

Terameprocol, also known as Tetra-O-Methyl Nordihydroguaiaretic Acid (M4N), is a global transcription inhibitor that has garnered attention for its potential therapeutic applications in oncology. This compound exhibits biological activity through various mechanisms, primarily involving the modulation of gene expression related to apoptosis, drug resistance, and radiosensitivity. The following sections detail the biological activity of this compound, including key findings from clinical studies and preclinical research.

This compound functions primarily by inhibiting the transcription of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells. By downregulating survivin and other cell cycle regulators such as Cdk1, this compound promotes apoptosis in tumor cells while sparing normal tissues. This selective action is crucial for its potential use in cancer therapy.

- Survivin Inhibition : this compound reduces survivin transcription and expression, which is associated with enhanced apoptosis in cancer cells. Studies have shown that this downregulation occurs in a time- and dose-dependent manner in various cancer cell lines, including lung cancer cells (HCC2429 and H460) .

- Radiosensitization : this compound has been demonstrated to enhance the sensitivity of non-small cell lung carcinoma (NSCLC) cells to radiation therapy. Clonogenic assays revealed that treatment with this compound significantly decreases cell survival when combined with radiation .

Phase I Trials

A multicenter Phase I clinical trial evaluated this compound's safety and efficacy in patients with recurrent high-grade gliomas. Key findings from this study include:

- Study Design : Patients received this compound intravenously for 5 consecutive days each month, with doses ranging from 750 mg to 2200 mg per day .

- Efficacy : While no complete responses were observed, stable disease was noted in 28% of evaluable patients, with some patients continuing treatment for over six months . The median survival for participants was reported at 5.9 months.

- Toxicity : The compound was well tolerated at doses up to 1700 mg/day. However, higher doses (2200 mg/day) were associated with hypoxia and interstitial nephritis .

Intralesional Administration

Another Phase I study investigated the intralesional administration of this compound in patients with recurrent head and neck cancers:

- Administration : Patients received weekly injections aimed at delivering 20 mg of this compound per cubic centimeter of tumor volume.

- Outcomes : In five out of six patients who completed three doses, tumors became necrotic without damaging adjacent healthy tissues, indicating promising local efficacy .

Antitumor Activity

Preclinical studies have demonstrated the antitumor activity of this compound across various cancer types:

- Combination Therapies : this compound has shown synergistic effects when combined with other anticancer agents like temozolomide (TMZ). In xenograft models, this combination resulted in significant tumor reduction and altered metabolic pathways within tumor cells .

- Energy Metabolism Suppression : Research indicates that this compound inhibits energy metabolism in cancer cells by reducing glycolysis and oxidative phosphorylation, further contributing to its antitumor effects .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| Phase I Glioma | - Median survival: 5.9 months - Stable disease in 28% |

| Intralesional Study | - Tumor necrosis without adjacent tissue damage |

| Preclinical Trials | - Enhanced radiosensitivity - Synergistic effects with TMZ |

Eigenschaften

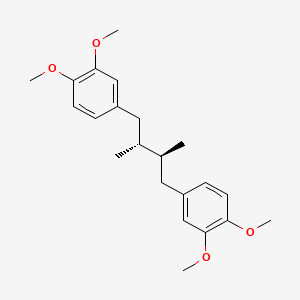

IUPAC Name |

4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3/t15-,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQFDHFZSMXRLM-IYBDPMFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](C)CC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24150-24-1 | |

| Record name | Terameprocol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024150241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terameprocol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 24150-24-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERAMEPROCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53YET703F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.